Tomenin

Description

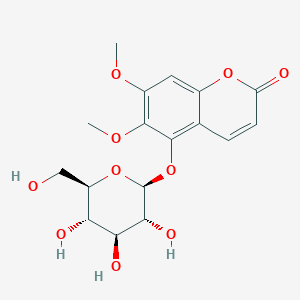

Tomenin (C₁₇H₂₀O₁₀; molecular weight 384.334 g/mol) is a coumarin glucoside identified in multiple plant species, including Prunus tomentosa (nanking cherry), Seriphidium herba-alba, Angelica dahurica (Bai Zhi), and the Miao medicinal herb Tiekuaizi (Radix Chimonanthi) . This compound is associated with antimicrobial, antiproliferative, and anti-inflammatory properties, though its pharmacological profile varies across studies and plant sources .

Properties

CAS No. |

28446-08-4 |

|---|---|

Molecular Formula |

C17H20O10 |

Molecular Weight |

384.33 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tomenin belongs to the coumarin family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Similar Coumarins

Note: this compound’s exact glycosylation site remains unconfirmed, though its glucoside nature is established .

Key Findings:

Structural Similarities and Differences :

- This compound and calycanthoside share identical molecular formulas but differ in glycosylation patterns. Calycanthoside is a scopoletin derivative with glucose at C-7, while this compound’s structure is less defined .

- Fraxin, a fraxetin-8-O-glucoside, has a smaller molecular weight (370.308 vs. 384.334) due to differences in the aglycone core .

Pharmacological Activities: Antimicrobial Activity: this compound isolated from Seriphidium herba-alba exhibited broad-spectrum antimicrobial effects, outperforming fraxin and umbelliferone in certain assays .

Role in Traditional Medicine :

- This compound is a proposed Q-marker for Tiekuaizi, alongside scopoletin and calycanthine, due to its alignment with the herb’s clinical efficacy in treating inflammation and pain . In contrast, fraxin and umbelliferone are more commonly linked to antioxidant applications in European and East Asian herbal systems .

Analytical Detectability :

- This compound and calycanthoside are distinguishable via LC–MS due to fragmentation patterns (e.g., this compound: m/z 385 → 223; Calycanthoside: m/z 385 → 193) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.